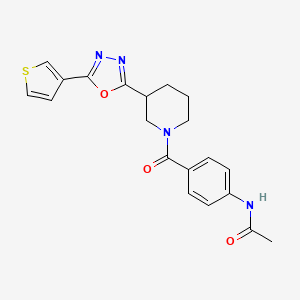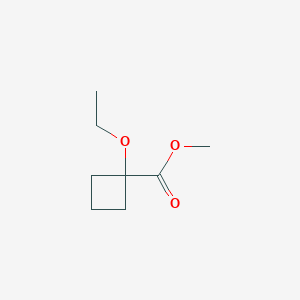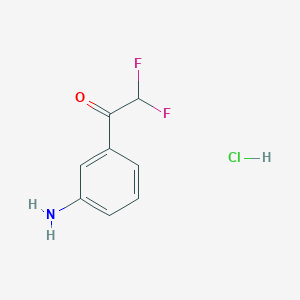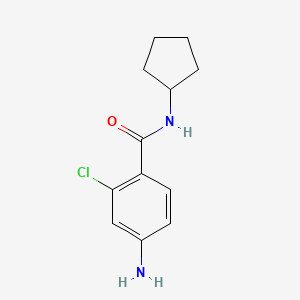
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid” were not found, it’s worth noting that imidazole compounds, which are structurally similar, have been synthesized using glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular formula of “(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid” is C14H12BFN2O2 . Its molecular weight is 270.07 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid” include a molecular weight of 270.07 . The storage temperature is not specified .科学的研究の応用
Fluorine Substitution and Boronic Acid Properties
Fluorinated boronic acids, like (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid, exhibit unique properties due to the electron-withdrawing character of fluorine atoms. These properties include acidity, hydrolytic stability, and specific structures in crystals and solutions. Fluorine substitution significantly influences the Lewis acidity of boron atoms, impacting various applications in organic synthesis, analytical chemistry, materials chemistry, biology, and medicine (Gozdalik, Adamczyk-Woźniak & Sporzyński, 2017).
Synthesis of Organic Compounds
Fluorescent Chemosensors
Boronic acid derivatives, including fluorinated compounds, are utilized in creating fluorescent chemosensors. These sensors detect biological active substances crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acid with diols forms structures that act as reporters in sensors, making them effective in probing carbohydrates and bioactive substances (Huang et al., 2012).
Boronic Acid–Diol Complexation
The ability of boronic acids to bind with biologically relevant diols, including saccharides and peptidoglycans, is key in biomaterial applications. Understanding the structure–reactivity relationships governing binding affinity to diols is crucial for applications in sensing, delivery, and materials chemistry (Brooks, Deng & Sumerlin, 2018).
Diol Recognition via NMR
Fluorinated boronic acid-appended compounds have been synthesized for diol recognition at physiological conditions using NMR spectroscopy. This approach is significant for differentiating bioanalytes like carbohydrates and certain bioactive substances (Axthelm et al., 2015).
Antifungal Applications
Fluorinated boron-containing compounds, such as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, have been explored for antifungal treatments. Such compounds are in clinical trials, demonstrating the potential pharmaceutical applications of fluorinated boronic acids (Baker et al., 2006).
X-ray Crystal Studies
Structural investigations of heterocyclic compounds containing boron and fluorine reveal important insights into their properties and potential applications in various scientific fields (Nemykin et al., 2011).
Boronic Acid-Drug Delivery
The development of polymeric carriers for the delivery of boronic acid-containing drugs, such as antitumor chemotherapy and boron neutron capture therapy (BNCT), demonstrates the significant role of boronic acids in biomedical applications (Kim, Suzuki & Nagasaki, 2020).
Safety and Hazards
特性
IUPAC Name |
(1-benzyl-6-fluorobenzimidazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BFN2O2/c16-12-7-14-13(6-11(12)15(19)20)17-9-18(14)8-10-4-2-1-3-5-10/h1-7,9,19-20H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHYKFABQAYHBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C=N2)CC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2369910.png)


![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)

![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)




![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)

